N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-23-15-19-12(18-14(20-15)21-7-2-3-8-21)10-17-13(22)11-5-4-6-16-9-11/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBWSIXROCTPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a triazine moiety, a pyrrolidine substituent, and a nicotinamide group, which collectively contribute to its reactivity and biological profile. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Structure and Characteristics
The molecular formula of this compound is with a molecular weight of 378.4 g/mol. Its structure can be described as follows:
- Triazine Ring : A six-membered ring containing three nitrogen atoms.
- Pyrrolidine Substituent : A five-membered ring that enhances solubility and biological activity.
- Nicotinamide Group : Contributes to potential interactions with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the IC50 values of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.6 | Induction of apoptosis via caspase activation |
| A549 | 22.3 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis through caspase activation and disrupt cell cycle progression.
Kinase Inhibition
The compound has also been investigated for its inhibitory effects on specific kinases involved in cancer signaling pathways. For instance, it was found to inhibit ALK5 with an IC50 value of 0.013 µM in kinase assays, demonstrating high selectivity against other kinases.
Selectivity Profiling
In a profiling study involving 320 protein kinases, this compound showed:
| Kinase Target | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| ALK5 | 0.013 | >100 |
| ALK4 | 0.016 | >80 |
| Other Kinases | >10 | - |
This selectivity indicates potential for targeted therapies with reduced off-target effects.
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with an oral bioavailability of approximately 51%. The maximum plasma concentration (Cmax) was recorded at 1620 ng/mL.
Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 51% |
| Cmax | 1620 ng/mL |
| AUC | 1426 ng × h/mL |
These parameters support its potential as an orally administered therapeutic agent.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazine and pyrrolidine moieties exhibit significant anticancer properties. N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, similar triazine derivatives have shown efficacy against various cancer types by targeting pathways associated with tumor growth and metastasis .
Case Study:
In a study involving triazine derivatives, it was found that modifications to the pyrrolidine ring enhanced the selectivity and potency against cancer cell lines. The compound's mechanism of action was attributed to its ability to disrupt critical signaling pathways in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the triazine core is known to enhance interaction with microbial targets. Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Efficacy
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Neurological Applications
Given the structural similarity to known neuroprotective agents, this compound is being investigated for potential neuroprotective effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases .
Case Study:
In animal models of Parkinson's disease, related compounds have demonstrated a reduction in neuroinflammation and improved motor functions, suggesting that this compound may follow a similar therapeutic pathway .
Synthetic Approaches
The synthesis of this compound involves several key steps:
- Formation of Triazine Core: The initial step typically involves the synthesis of the triazine ring through cyclization reactions.
- Pyrrolidine Attachment: Subsequent reactions introduce the pyrrolidine moiety via nucleophilic substitution.
- Final Modification: The final structure is achieved by attaching the nicotinamide group through a methylation reaction.
These synthetic pathways are crucial for optimizing yield and purity for further biological testing.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its triazine core substitutions. Below is a comparative overview of key analogs:
Key Observations:
- Nicotinamide vs. This difference may influence target selectivity in enzyme inhibition.
- Antimicrobial Activity: Compounds with pyrazin-2-ylamino substituents (e.g., 7a-j) exhibit broad-spectrum antimicrobial activity, suggesting that triazine derivatives with nitrogen-rich side chains are potent against bacterial pathogens .
- Agrochemical Applications : The methoxy-triazine-thiophene derivative is a commercial herbicide, highlighting the role of triazine cores in agrochemical design. The target compound’s pyrrolidine group may enhance soil mobility compared to methyl substituents.
Pharmacokinetic and Physicochemical Properties
- Solubility : The methoxy group in the target compound likely improves aqueous solubility relative to chloro-substituted analogs (e.g., EP 3 339 296 A1 derivatives ).
- Metabolic Stability: Pyrrolidine substituents, as seen in the target compound and BK51886 , may reduce oxidative metabolism due to steric shielding, enhancing half-life compared to dimethylamino analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide, and how is purity ensured during synthesis?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the triazine core through cyclocondensation of cyanamide derivatives with appropriate electrophiles.
- Step 2 : Functionalization of the triazine ring with methoxy and pyrrolidinyl groups via nucleophilic substitution.
- Step 3 : Coupling the nicotinamide moiety using amide bond-forming reagents (e.g., EDCI/HOBt).
- Purity Control : Characterization via NMR, NMR, and high-resolution mass spectrometry (HRMS) ensures structural fidelity. Melting point analysis and HPLC further validate purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : and NMR confirm substitution patterns on the triazine ring and amide linkage. For example, methoxy protons resonate at ~3.8–4.0 ppm, while pyrrolidinyl protons appear as a multiplet at 1.5–2.5 ppm .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 371.15 for CHNO) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm) and triazine ring vibrations (~1550 cm) .
Advanced Research Questions
Q. How can reaction conditions (solvent, temperature, catalyst) be optimized to improve the yield of the triazine intermediate?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution on the triazine ring. For example, DMF increases pyrrolidinyl group incorporation efficiency by 20% compared to THF .
- Temperature : Reactions at 80–100°C improve kinetics without decomposing heat-sensitive intermediates.
- Catalysts : Use of KCO or NaH as bases accelerates substitution reactions. Yields >85% are achievable with NaH in DMF at 90°C .
Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR splitting patterns) in triazine derivatives?
- Approaches :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating - and - couplings. For instance, HSQC can distinguish methoxy vs. methylene protons in complex mixtures .
- Isotopic Labeling : -labeling clarifies nitrogen environments in the triazine ring .
- Computational Modeling : DFT calculations predict chemical shifts, aiding assignment of ambiguous signals .
Q. How do structural modifications (e.g., replacing pyrrolidinyl with piperidinyl) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Pyrrolidinyl vs. Piperidinyl : Pyrrolidinyl’s smaller ring size enhances binding to hydrophobic pockets in enzyme targets (e.g., acetohydroxyacid synthase, AHAS), increasing inhibitory potency by 30% compared to piperidinyl analogs .
- Methoxy Position : Substitution at the 4-position on the triazine ring optimizes steric compatibility with target proteins .
Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for triazine-based inhibitors?
- Root Causes :
- Assay Variability : Differences in enzyme sources (e.g., bacterial vs. plant AHAS) or assay pH alter IC values. Standardization to recombinant human enzymes reduces variability .
- Impurity Interference : Trace byproducts (e.g., unreacted cyanamide) may skew results. Purification via preparative HPLC resolves this .
Biological Interaction Studies
Q. What methodologies elucidate the compound’s interaction with AHAS?
- Techniques :
- Enzyme Kinetics : Michaelis-Menten assays quantify competitive/non-competitive inhibition. For example, K values <1 µM indicate high-affinity binding .
- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonding between methoxy groups and Thr195 in AHAS) .
- Molecular Dynamics (MD) : Simulates conformational changes in AHAS upon inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
